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Compound of Interest

Compound Name: Fa-Gly-Oh

Cat. No.: B1214423

Abstract: This technical guide provides a comprehensive overview of N-Formylglycine (For-Gly-
OH), a molecule of significant interest in biochemical research. The document elucidates the
chemical structure, properties, and synthesis of N-Formylglycine. A primary focus is placed on
the biological significance of the closely related Ca-formylglycine (fGly), a post-translationally
modified residue critical for the function of sulfatase enzymes. Detailed experimental protocols
for key assays and visualizations of the enzymatic pathways involved in fGly generation are
provided to support researchers, scientists, and drug development professionals in their
understanding and application of this unique biochemical entity.

Introduction to N-Formylglycine

N-Formylglycine, systematically named 2-formamidoacetic acid, is an N-acylglycine that results
from the formal condensation of the amino group of glycine with formic acid[1][2]. While it exists
as an endogenous metabolite, its significance in the scientific literature is often linked to the
broader context of formylglycine-generating enzymes (FGESs) and the post-translational
modification of proteins[3][4]. This guide will address the fundamental chemistry of N-
Formylglycine and delve into the critical biological role of its isomer, Ca-formylglycine, which is
enzymatically generated from cysteine or serine residues within proteins[4][5].

Chemical Structure and Properties

N-Formylglycine is a simple dipeptide derivative with a well-defined chemical structure and set
of properties[1].
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~hemical Identif | Molecul |

Property Value Source
Molecular Formula C3H5NO3 [2][3]
Molecular Weight 103.08 g/mol [2][3]
IUPAC Name 2-formamidoacetic acid [2][6]
CAS Number 2491-15-8 [1][2]
ChEBI ID 21717 [2]
PubChem CID 75606 [2]
SMILES C(C(=0)O)NC=0 [2]
InChi Key UGJBHEZMOKVTIM- 2]

UHFFFAOYSA-N

hvsicochemical :

Property Value Source
Physical Form White solid [1]
Melting Point 149-151 °C
) >98.0% (commercially
Purity )
available)
Storage Temperature 2-8°C

Solubility

Soluble in DMSO (up to 250

mg/mL with sonication)

[3]

Synthesis of N-Formylglycine

A straightforward synthetic protocol for N-Formylglycine involves the reaction of glycine with a

formylating agent. A common laboratory-scale synthesis is described below.
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Experimental Protocol: Synthesis from Formic Acid and
Glycine

This protocol is based on a general procedure for the formylation of amino acids[1].
Materials:

Formic acid

Acetic anhydride

Glycine

Rotary evaporator

Procedure:

In a suitable reaction vessel, combine formic acid (e.g., 140 mL, 3.71 mol) and acetic
anhydride (e.g., 47 mL, 0.50 mol) with stirring.

e Maintain the temperature of the mixture at 45 °C for 1 hour. This step generates a mixed
anhydride which is a more reactive formylating agent.

e Add glycine (e.g., 0.05 mol) to the reaction mixture.
o Continue stirring at room temperature for 24 hours.

 After the reaction is complete, remove the solvent and any volatile byproducts by
evaporation under reduced pressure (e.g., using a rotary evaporator) to yield the N-
Formylglycine product.

Biological Significance: The Role of Ca-
Formylglycine and FGE

The primary biological importance of the formylglycine moiety lies in the post-translational
modification of sulfatase enzymes[4][5]. In this context, it is a specific cysteine (or in some
cases, serine) residue within the sulfatase polypeptide chain that is converted to Ca-
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formylglycine (fGly)[4][5]. This fGly residue is a catalytically essential component of the
enzyme's active site[4][5].

Formylglycine-Generating Enzyme (FGE)

The conversion of the specific cysteine residue is catalyzed by the formylglycine-generating
enzyme (FGE)[4][7][8]. FGE recognizes a consensus sequence, typically CXPXR, within the
nascent sulfatase polypeptide in the endoplasmic reticulum[5][9][10]. The enzyme then
catalyzes the oxidation of the cysteine thiol group to an aldehyde, thus forming the fGly
residue[10]. This modification is crucial for the catalytic activity of all type | sulfatases[4][5][8]. In
humans, dysfunction of FGE leads to multiple sulfatase deficiency, a severe metabolic
disorder|[8].

FGE-Mediated Cysteine Oxidation Pathway

The following diagram illustrates the workflow of FGE in modifying a target protein containing
the aldehyde tag consensus sequence.
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FGE-Mediated Cysteine to Formylglycine Conversion

Endoplasmic Reticulum

Nascent Sulfatase
(with Cys in CXPXR matif)

ubstrate Binding

Formylglycine-Generating
Enzyme (FGE)

Byproduct Release atalytic Oxidation

Active Sulfatase
(with fGly residue)

Click to download full resolution via product page

Caption: Workflow of FGE converting a cysteine to a formylglycine residue.

Regulation of FGE Activity

The activity and localization of FGE are tightly regulated within the cell. FGE resides primarily
in the endoplasmic reticulum (ER), where it acts on newly synthesized sulfatases. Its retention
in the ER is mediated by interactions with other proteins, such as ERp44 and PDI, rather than a
canonical ER retention signal[5][11].
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Regulation of FGE in the Endoplasmic Reticulum
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Caption: Key protein interactions regulating FGE localization and activity.

Experimental Protocols for FGE Activity

The unique enzymatic activity of FGE has been harnessed for biotechnological applications,
particularly for site-specific protein modification, often referred to as "aldehyde tagging”[9][12]
[13].

In Vitro Conversion of Cysteine to Formylglycine

This protocol describes the general steps for the in vitro enzymatic conversion of a cysteine in
an aldehyde-tagged protein to formylglycine using purified FGE. Recent studies have shown
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that FGE is a copper-dependent enzyme, and its activity is significantly enhanced by the
presence of copper[10][14].

Materials:

Purified aldehyde-tagged protein substrate

Purified recombinant FGE

Reaction buffer (e.qg., triethanolamine-based buffer)

Copper(ll) sulfate solution

Reducing agent (e.g., DTT or TCEP)

Procedure:

FGE Activation: Pre-incubate the purified FGE with a solution of copper(ll) sulfate. The
copper is essential for the catalytic activity[10][14].

o Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged protein substrate,
the activated FGE, and the reaction buffer.

« Initiate Reaction: Add a reducing agent to the mixture.

 Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle
agitation for a specified period (e.g., 1-4 hours).

e Quenching and Analysis: The reaction can be stopped by the addition of an acid or by
denaturation. The conversion efficiency of cysteine to formylglycine can be analyzed by
mass spectrometry[12].

Mass Spectrometry Analysis of Formyiglycine
Conversion

Procedure:
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o Sample Preparation: The protein sample from the in vitro reaction is subjected to proteolytic
digestion (e.g., with trypsin) to generate smaller peptides.

» Alkylation: To differentiate between converted (fGly) and unconverted (cysteine) peptides,
the cysteine residues can be alkylated with reagents like iodoacetamide or N-
ethylmaleimide[10].

o LC-MS/MS Analysis: The digested peptide mixture is separated by high-performance liquid
chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).

o Data Analysis: The mass spectra are analyzed to identify and quantify the peptides
containing the aldehyde tag sequence. The presence of a peptide with the mass
corresponding to the fGly modification and the absence or reduction of the peptide with the
alkylated cysteine indicates successful conversion. It is important to note that the
formylglycine can exist in equilibrium with its hydrated gem-diol form, which will have a
different mass, and both species should be considered in the analysis[12].

Conclusion

N-Formylglycine is a chemically simple molecule, but its biological relevance, particularly
through the enzymatic formation of Ca-formylglycine, is profound. The post-translational
modification of sulfatases by FGE is a critical process for the catalytic function of these
enzymes. The understanding of FGE's mechanism and the development of related
biotechnological tools for "aldehyde tagging" have opened new avenues for site-specific protein
engineering and the development of novel bioconjugates. This guide provides a foundational
understanding of the structure, synthesis, and biological context of N-Formylglycine to aid
researchers in this dynamic field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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